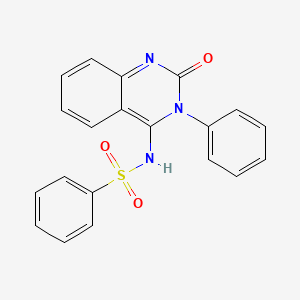

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-20-21-18-14-8-7-13-17(18)19(23(20)15-9-3-1-4-10-15)22-27(25,26)16-11-5-2-6-12-16/h1-14,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXRPRDTPYWGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzamide with benzoyl chloride to form 2-benzamido-benzamide. This intermediate is then cyclized to produce 2-phenylquinazolin-4-one. The final step involves the sulfonation of the quinazolinone derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

One of the prominent applications of N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide is its potential as a cyclooxygenase (COX) inhibitor. Studies have demonstrated that derivatives of quinazolinone compounds exhibit significant COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs.

Case Study: COX-2 Inhibition

A study synthesized several derivatives of 3-phenylquinazolinones, including this compound. The compound showed a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, indicating a promising anti-inflammatory action compared to the standard drug celecoxib, which exhibited 80.1% inhibition at 1 μM .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Various studies have investigated its efficacy against different cancer cell lines.

Case Study: Antiproliferative Effects

A series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives were synthesized and tested against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compounds demonstrated moderate cytotoxic activity with an IC50 value around 45 μM in MTT assays. Notably, certain derivatives inhibited approximately 50% growth in specific human tumor cell lines from the NCI screening .

| Compound | Cell Line | IC50 Value (μM) | Activity |

|---|---|---|---|

| Compound 18 | HCT116 | 44.67 | Moderate |

| Compound 22 | MCF7 | 45.00 | Moderate |

| Compound 24 | HeLa | 45.50 | Moderate |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, particularly in inhibiting bacterial infections.

Case Study: Antibacterial Efficacy

Research indicates that sulfonamide derivatives, including those similar to this compound, effectively inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This mechanism suggests their utility in treating bacterial infections.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of quinazoline derivatives.

Key Findings:

- Substituents : The positioning of substituents on the phenyl ring significantly affects the biological activity.

- Functional Groups : The presence of specific functional groups can enhance or diminish the compound's efficacy against targeted enzymes or receptors.

- Metabolic Stability : Compounds with favorable metabolic stability showed better pharmacokinetic profiles, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects, particularly in cancer treatment where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide: Unique due to its specific structure and properties.

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonyl chloride: Similar structure but different functional group, leading to different reactivity.

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonic acid: Similar core structure but different acidic properties.

Uniqueness

This compound stands out due to its balanced combination of a quinazolinone core and a benzenesulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.

Biological Activity

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Properties : The compound has shown potential as an anti-cancer agent through its ability to inhibit specific molecular targets.

- Anti-inflammatory Effects : It has been evaluated for its COX-2 inhibitory activity, which is crucial in managing inflammation.

- Antibacterial Activity : Research indicates that derivatives of this compound possess antibacterial properties against various pathogens.

The mechanism of action involves the interaction with specific enzymes and receptors. The quinazolinone core structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition disrupts various biochemical pathways, leading to therapeutic effects, particularly in cancer treatment where it can induce apoptosis in cancer cells .

Anticancer Activity

A study on the cytotoxic effects of synthesized compounds indicated that certain derivatives of this compound exhibited significant cytotoxicity against HCT-116 colorectal cancer cell lines. For instance, compounds 3c and 3e demonstrated IC50 values of 1.184 µM and 3.403 µM, respectively, showcasing their potential as effective anticancer agents .

COX-2 Inhibition

Research has highlighted the COX-2 inhibitory activity of quinazolinone derivatives. A specific derivative demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, which is notable compared to standard inhibitors like celecoxib . The presence of para-sulfonamide groups was found essential for optimal COX-2 selectivity and potency.

Antibacterial Activity

The antibacterial efficacy of compounds derived from this compound was tested against several bacterial strains. Notably, compounds such as 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one exhibited significant antibacterial activity against Proteus vulgaris and Bacillus subtilis, with zones of inhibition measuring up to 1.4 cm .

Data Tables

Case Studies

- Anticancer Study : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines through the inhibition of critical signaling pathways associated with cell proliferation and survival.

- Inflammation Model : In an experimental model of inflammation, the compound significantly reduced edema in treated animals compared to controls, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.